(1-methyl-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
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Overview
Description
(1-methyl-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a 1,2,3-triazole ring, a pyridine ring, and a piperazine moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of (1-methyl-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone typically involves a multi-step processThis reaction involves the cycloaddition of an azide and an alkyne to form the 1,2,3-triazole ring . . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
(1-methyl-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyridine rings
Cycloaddition: The triazole ring can undergo further cycloaddition reactions with other azides or alkynes.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as copper sulfate and sodium ascorbate . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(1-methyl-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (1-methyl-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. For example, in the context of enzyme inhibition, the triazole ring can bind to the active site of the enzyme, disrupting its normal function . The pyridine and piperazine moieties may also contribute to the binding affinity and specificity of the compound . Molecular docking studies have shown that the compound can form hydrogen bonds and hydrophobic interactions with its targets .
Comparison with Similar Compounds
Similar compounds to (1-methyl-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone include other triazole derivatives and piperazine-containing molecules. Some examples are:
(1-benzyl-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone: This compound has a benzyl group instead of a methyl group, which can affect its reactivity and biological activity.
(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound has a pyrazine ring and a benzamide group, which confer different properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and biological interactions.
Properties
IUPAC Name |
(1-methyltriazol-4-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O/c1-17-10-11(15-16-17)13(20)19-8-6-18(7-9-19)12-4-2-3-5-14-12/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIDKLIRQOEMJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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